molecular formula C16H17FN2O3S B2530850 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-76-9

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2530850
CAS No.: 1795364-76-9
M. Wt: 336.38
InChI Key: PRSKJNMXKWAAGB-UHFFFAOYSA-N
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Description

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a fluorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the fluorinated benzoyl group. The final step involves the formation of the thiazolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSKJNMXKWAAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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